4,5,6-Trichloropyrimidin-2-amine

説明

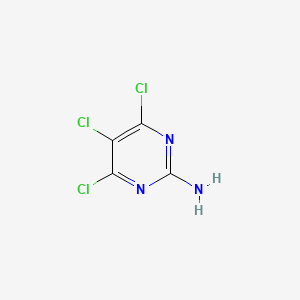

4,5,6-Trichloropyrimidin-2-amine is a chemical compound with the molecular formula C4H2Cl3N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three chlorine atoms at positions 4, 5, and 6 of the pyrimidine ring and an amino group at position 2. It is used in various chemical reactions and has applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-Trichloropyrimidin-2-amine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-aminopyrimidine with chlorine gas in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective chlorination at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction mixture is often subjected to purification steps, such as recrystallization or chromatography, to obtain the pure compound.

化学反応の分析

Types of Reactions: 4,5,6-Trichloropyrimidin-2-amine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or dimethylformamide.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield a substituted pyrimidine derivative.

科学的研究の応用

4,5,6-Trichloropyrimidin-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and as a building block for biologically active molecules.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 4,5,6-Trichloropyrimidin-2-amine depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The molecular targets and pathways involved would vary based on the specific enzyme or receptor being studied.

類似化合物との比較

2,4,6-Trichloropyrimidin-5-amine: Another trichloropyrimidine derivative with chlorine atoms at different positions.

2,4,5,6-Tetrachloropyrimidine: A compound with four chlorine atoms on the pyrimidine ring.

Uniqueness: 4,5,6-Trichloropyrimidin-2-amine is unique due to the specific positioning of the chlorine atoms and the amino group, which imparts distinct reactivity and properties compared to other trichloropyrimidine derivatives. This unique structure makes it valuable in specific synthetic applications and research studies.

生物活性

4,5,6-Trichloropyrimidin-2-amine is a compound belonging to the pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in pharmacology based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its trichloro substitution on the pyrimidine ring. The presence of chlorine atoms significantly influences its reactivity and biological activity. The molecular formula is C4H3Cl3N2, and it exhibits properties typical of halogenated pyrimidines, such as increased lipophilicity and potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Inhibition of COX-2 can lead to reduced production of pro-inflammatory mediators like prostaglandins .

- Cytokine Modulation : It affects the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins through modulation of the nuclear factor kappa B (NF-κB) signaling pathway .

- Antimicrobial Activity : Related compounds have demonstrated significant antibacterial effects against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating bacterial infections .

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Case Studies and Research Findings

- Anti-inflammatory Effects : In vitro studies have shown that this compound significantly inhibits COX-2 activity with an IC50 comparable to standard anti-inflammatory drugs like celecoxib .

- Antimicrobial Assessment : A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated a notable reduction in bacterial growth against E. coli and P. aeruginosa, supporting its potential as a lead compound for developing new antibiotics.

- Cytotoxicity in Cancer Models : Research involving prostate cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation via PI3K/Akt pathway modulation . These findings suggest it may serve as a candidate for cancer therapeutics.

Pharmacokinetics

The pharmacokinetic profile of this compound remains largely unexplored; however, its structural characteristics imply potential for oral bioavailability and distribution due to its moderate lipophilicity. Stability studies indicate that the compound is stable under physiological conditions but may degrade under extreme pH or oxidative environments.

特性

IUPAC Name |

4,5,6-trichloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUTUCGOBIRQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323205 | |

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51501-53-2 | |

| Record name | 51501-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。